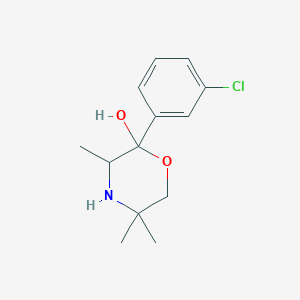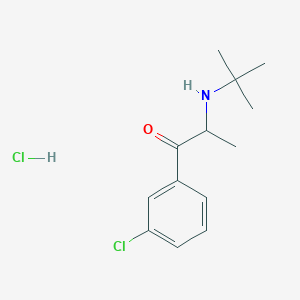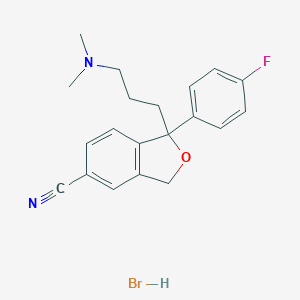
Citalopramhydrobromid
Übersicht
Beschreibung
Citalopramhydrobromid ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der häufig zur Behandlung von Depressionen eingesetzt wird. Es ist ein racemisches, bicyclisches Phthalat-Derivat und bekannt für seine hohe Selektivität gegenüber der Serotonin-Wiederaufnahmehemmung, mit minimalen Auswirkungen auf den Dopamin- und Noradrenalin-Transport . This compound wird üblicherweise unter dem Markennamen Celexa verschrieben und wurde 1998 von der FDA zur Behandlung von schweren depressiven Störungen bei Erwachsenen zugelassen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch C-Alkylierung von 1-(4'-Fluorphenyl)-1,3-Dihydroisobenzofuran-5-carbonitril (5-Cyanophthalane) mit 3-Dimethylaminopropylchlorid in Gegenwart einer Base, gefolgt von einer sauren Aufarbeitung, synthetisiert . Der Prozess umfasst mehrere Schritte, einschließlich der Bildung von Zwischenprodukten und Reinigungsschritten, um die Reinheit des Endprodukts sicherzustellen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet typischerweise die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Wissenschaftliche Forschungsanwendungen
Citalopramhydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine antidepressiven Wirkungen aus, indem es die Wiederaufnahme von Serotonin (5-HT) im zentralen Nervensystem hemmt. Diese Hemmung erhöht die Konzentration von Serotonin im synaptischen Spalt, was die serotonerge Transmission verstärkt . Die Verbindung hat minimale Auswirkungen auf die Wiederaufnahme von Noradrenalin und Dopamin, wodurch sie hochspezifisch für Serotonin ist . Das primäre molekulare Ziel ist der Serotonintransporter (Solute Carrier Family 6 Member 4, SLC6A4) .
Ähnliche Verbindungen:
Escitalopram: Das S-Enantiomer von Citalopram, bekannt für seine höhere Wirksamkeit und geringeren Nebenwirkungen.
Sertralin: Ein weiterer SSRI mit einem ähnlichen Wirkmechanismus, aber einem anderen Nebenwirkungsprofil.
Fluoxetin: Ein SSRI mit einer längeren Halbwertszeit und unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität für die Serotonin-Wiederaufnahmehemmung und minimalen Interaktion mit anderen Neurotransmittersystemen einzigartig. Es ist auch bekannt für sein racemisches Gemisch, das sowohl S- als auch R-Enantiomere enthält, was zu seinem Gesamtpharmakologieprofil beiträgt .
Biochemische Analyse
Biochemical Properties
Citalopram hydrobromide enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram hydrobromide is the most selective toward serotonin reuptake inhibition . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Cellular Effects
Citalopram hydrobromide’s primary cellular effect is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This increased serotonergic activity can influence various cellular processes, including cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of citalopram hydrobromide is linked to the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This inhibition increases the amount of serotonin in the synaptic cleft available for binding to postsynaptic receptors .
Temporal Effects in Laboratory Settings
The effects of citalopram hydrobromide can change over time in laboratory settings. For instance, while a single injection of citalopram hydrobromide can induce anxiogenic effects, three administrations of citalopram hydrobromide can elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of citalopram hydrobromide can vary with different dosages. For example, one study found that while a single administration of 30 mg/kg citalopram hydrobromide precipitated anxiety in these models, repeated administrations showed anxiolytic effects .
Metabolic Pathways
Citalopram hydrobromide is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The subsequent N-demethylation to didesmethylcitalopram is mediated by CYP2D6 .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the presynaptic neuron where it inhibits the reuptake of serotonin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Citalopram Hydrobromide is synthesized through the C-alkylation of 1-(4’-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (5-cyanophthalane) with 3-dimethylaminopropyl-chloride in the presence of a base, followed by acid work-up . The process involves several steps, including the formation of intermediates and purification stages to ensure the final product’s purity.
Industrial Production Methods: Industrial production of Citalopram Hydrobromide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Citalopramhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Abbauprodukte zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene und Nucleophile werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Abbauprodukte und Zwischenprodukte, die typischerweise mit spektrophotometrischen und chromatographischen Methoden analysiert werden .
Wirkmechanismus
Citalopram Hydrobromide exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . The compound has minimal effects on norepinephrine and dopamine reuptake, making it highly selective for serotonin . The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .
Vergleich Mit ähnlichen Verbindungen
Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.
Uniqueness of Citalopram Hydrobromide: Citalopram Hydrobromide is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
| Record name | Citalopram hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
| Record name | Citalopram hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citalopram hydrobromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | citalopram hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citalopram hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITALOPRAM HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

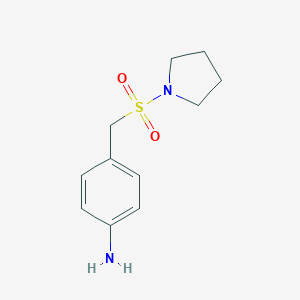
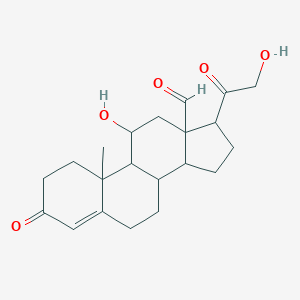

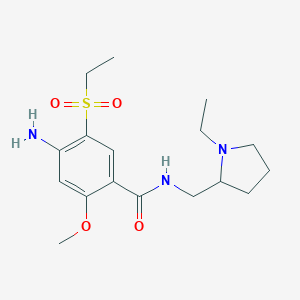

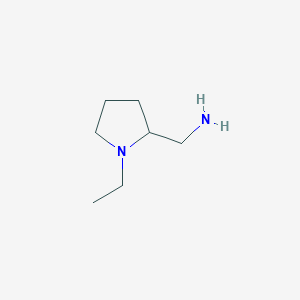
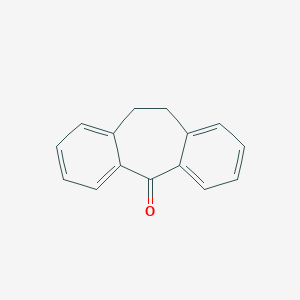

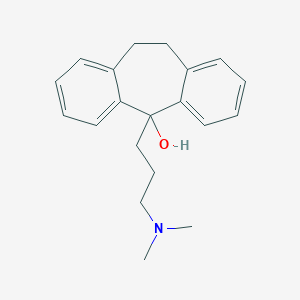
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)
